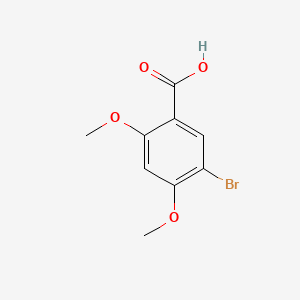

5-Bromo-2,4-dimethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPJFSQYDOHZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542487 | |

| Record name | 5-Bromo-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32246-20-1 | |

| Record name | 5-Bromo-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2,4-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2,4-dimethoxybenzoic acid, a valuable building block in organic synthesis. This document collates available data on its physical characteristics, spectroscopic profile, and includes a detailed experimental protocol for its synthesis and purification.

Core Chemical Properties

This compound, with the CAS number 32246-20-1, is a halogenated derivative of 2,4-dimethoxybenzoic acid. Its chemical structure incorporates a bromine atom at the 5-position of the aromatic ring, which significantly influences its reactivity and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄ | --INVALID-LINK-- |

| Molecular Weight | 261.07 g/mol | --INVALID-LINK-- |

| Melting Point | 198-202 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 358.4 ± 42.0 °C | --INVALID-LINK-- |

| pKa (Predicted) | 3.97 ± 0.10 | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Spectroscopic Data Summary

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (2H), Methoxy protons (6H), Carboxylic acid proton (1H, broad) |

| ¹³C NMR | Carbonyl carbon (~165-175 ppm), Aromatic carbons (6 signals), Methoxy carbons (2 signals) |

| IR (Infrared) | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 2,4-dimethoxybenzoic acid. N-Bromosuccinimide (NBS) in an acidic medium is a suitable brominating agent for this transformation.

Materials:

-

2,4-dimethoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxybenzoic acid in glacial acetic acid.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into a beaker containing ice-cold deionized water.

-

A white precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acetic acid and succinimide.

-

Dry the crude product in a vacuum oven.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at reflux for a few minutes.

-

Hot filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven to a constant weight.

-

The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

References

An In-depth Technical Guide to 5-Bromo-2,4-dimethoxybenzoic Acid

Abstract: This whitepaper provides a comprehensive technical overview of 5-Bromo-2,4-dimethoxybenzoic acid, a halogenated aromatic carboxylic acid. The document details its molecular structure, chemical and physical properties, spectroscopic characteristics, and a standard method for its synthesis. While direct biological data on this specific compound is limited in publicly available literature, this guide also explores the potential biological activities by drawing comparisons with structurally related brominated and methoxylated benzoic acid derivatives. This paper is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may use this compound as a building block or investigate its potential therapeutic applications.

Molecular Structure and Properties

This compound is a substituted benzoic acid derivative. The core structure consists of a benzene ring functionalized with a carboxylic acid group, two methoxy groups at positions 2 and 4, and a bromine atom at position 5.

Chemical and Physical Data

The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 32246-20-1 | [1][2] |

| Molecular Formula | C₉H₉BrO₄ | [1][2] |

| Molecular Weight | 261.07 g/mol | [1][2] |

| Appearance | Colourless oil | [3] |

| Purity | 97% | [1] |

Synthesis Protocol

This compound can be synthesized via the electrophilic bromination of 2,4-dimethoxybenzoic acid. A common laboratory-scale procedure utilizes tetrabutylammonium tribromide (Bu₄NBr₃) as the brominating agent.

Experimental Protocol: Bromination of 2,4-Dimethoxybenzoic Acid

This procedure outlines a general method for the synthesis of this compound.[3]

Materials:

-

2,4-Dimethoxybenzoic acid (1.0 equiv)

-

Tetrabutylammonium tribromide (Bu₄NBr₃) (1.0 equiv)

-

Appropriate solvent (e.g., a non-reactive organic solvent)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dimethoxybenzoic acid (91.1 mg, 0.50 mmol, 1.0 equiv) in a minimal amount of an appropriate solvent.

-

Addition of Brominating Agent: Add tetrabutylammonium tribromide (Bu₄NBr₃) (241.1 mg, 0.50 mmol, 1.0 equiv) to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature (23 °C) for 16 hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is subjected to a standard aqueous work-up procedure to remove unreacted reagents and byproducts.

-

Purification: The crude product is purified, typically via column chromatography, to yield the desired product as a colourless oil.[3] The reaction reportedly yields the product in high purity (>45:1 mixture with potential dibrominated byproducts) and with a high yield (94%).[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The reported chemical shifts for this compound in CDCl₃ are presented below.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 160.4 | C-O (methoxy or carboxyl) | [3] |

| 156.7 | C-O (methoxy or carboxyl) | [3] |

| 133.3 | Aromatic C-H | [3] |

| 106.0 | Aromatic C-H or C-COOH | [3] |

| 102.6 | Aromatic C-Br | [3] |

| 100.1 | Aromatic C-H | [3] |

| 56.3 | -OCH₃ | [3] |

| 55.7 | -OCH₃ | [3] |

Note: Specific assignments of quaternary carbons and CH carbons may require further 2D NMR experiments. Additional spectroscopic data including ¹H NMR, IR, and Mass Spectrometry may be available from chemical suppliers and databases.[4]

Potential Biological Activity and Applications

While direct experimental data on the biological activity of this compound is not extensively documented in peer-reviewed literature, the structural motifs present in the molecule—a brominated and methoxylated benzene ring—are found in various compounds with known biological activities.[5][6] Benzoic acid and its derivatives are recognized for a wide range of bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7]

The introduction of halogen atoms, particularly bromine, to an aromatic scaffold can significantly enhance biological potency.[6] For instance, brominated phenols and related compounds often exhibit potent antibacterial, antifungal, and anticancer activities.[5][8] Similarly, polymethoxylated compounds are also investigated for their therapeutic potential.[9]

Based on these structure-activity relationships, it is hypothesized that this compound could serve as a valuable intermediate or lead compound for the development of new therapeutic agents. Empirical testing is required to validate any potential bioactivity.

Conclusion

This compound is a readily synthesizable aromatic compound with well-defined structural and spectroscopic properties. Its chemical structure, featuring both bromine and methoxy substituents on a benzoic acid core, makes it an interesting candidate for further investigation in medicinal chemistry and materials science. While its own biological profile remains to be fully elucidated, the known activities of related compounds suggest that it could be a promising building block for the synthesis of novel bioactive molecules. The data and protocols compiled in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound - CAS:32246-20-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. rsc.org [rsc.org]

- 4. 5-BROMO-2 4-DIMETHOXYBENZOIC ACID 97(32246-20-1) 1H NMR [m.chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-2,4-dimethoxybenzoic Acid (CAS Number: 32246-20-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical data, and potential biological activities of 5-Bromo-2,4-dimethoxybenzoic acid. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties and Data

This compound is a halogenated derivative of 2,4-dimethoxybenzoic acid. The introduction of a bromine atom to the aromatic ring can significantly influence its physicochemical properties and biological activity.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 32246-20-1 | [1] |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 198-202 °C | [1] |

| Boiling Point | 358.4 ± 42.0 °C (Predicted) | |

| Density | 1.571 ± 0.06 g/cm³ (Predicted) | |

| SMILES String | COc1cc(OC)c(cc1Br)C(O)=O | |

| InChI Key | WOPJFSQYDOHZMK-UHFFFAOYSA-N |

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. The exact chemical shifts and coupling constants would be influenced by the positions of the bromine and methoxy groups on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments within the molecule. The carbon attached to the bromine atom and the carbonyl carbon of the carboxylic acid group are expected to have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid.

-

C-O stretches from the methoxy groups and the carboxylic acid.

-

C-H stretches from the aromatic ring and methoxy groups.

-

A C-Br stretch at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a distinctive M and M+2 pattern for bromine-containing fragments, aiding in their identification.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be derived from the synthesis of structurally related compounds. A plausible synthetic route involves the bromination of 2,4-dimethoxybenzoic acid.

Illustrative Synthetic Workflow

The synthesis of this compound can be conceptually broken down into the following steps, starting from the commercially available 2,4-dimethoxybenzoic acid.

Caption: A conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Bromination

This protocol is a generalized procedure based on the bromination of similar aromatic compounds and should be optimized for the specific substrate.

-

Dissolution: Dissolve 2,4-dimethoxybenzoic acid in a suitable inert solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) with a radical initiator like AIBN, or a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature (often at room temperature or below, with cooling in an ice bath if the reaction is exothermic). The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., a saturated solution of sodium thiosulfate). The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, the activities of structurally related substituted benzoic acids suggest several potential areas of interest for further investigation.[2]

Postulated Biological Activities

-

Antimicrobial Activity: Halogenated and methoxylated aromatic compounds are known to exhibit antimicrobial properties. The presence of bromine and methoxy groups in the target molecule suggests it may possess activity against various bacteria and fungi.

-

Anti-inflammatory Activity: Many benzoic acid derivatives have demonstrated anti-inflammatory effects. This activity is often evaluated using in vivo models such as the carrageenan-induced paw edema assay.[2]

-

Anticancer Activity: Substituted benzoic acids have been investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a common method to assess the in vitro anticancer potential.[2]

-

Antioxidant Activity: The methoxy groups on the aromatic ring may confer antioxidant properties by enabling the molecule to scavenge free radicals. The DPPH radical scavenging assay is a standard method to evaluate this activity.[2]

-

Enzyme Inhibition: The carboxylic acid and other functional groups could allow the molecule to interact with the active sites of various enzymes, leading to their inhibition.

Hypothetical Signaling Pathway Involvement

Given the potential biological activities, this compound could modulate various cellular signaling pathways. The following diagram illustrates a hypothetical interaction with a generic signaling pathway that could be relevant to its potential anti-inflammatory or anticancer effects.

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Experimental Protocols for Biological Assays

To facilitate further research into the biological properties of this compound, detailed methodologies for key in vitro assays are provided below.

Antimicrobial Activity Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).

This technical guide provides a foundational understanding of this compound. Further experimental investigations are necessary to fully elucidate its properties and potential applications in drug discovery and development.

References

physical and chemical properties of 5-Bromo-2,4-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2,4-dimethoxybenzoic acid. It includes detailed experimental protocols for its synthesis, purification, and analysis, and summarizes key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Properties of this compound

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two methoxy groups on the benzene ring, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 32246-20-1 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₄ | [1][2][3] |

| Molecular Weight | 261.07 g/mol | [1][2][3] |

| Melting Point | 198-202 °C | [1] |

| Predicted XlogP | 2.1 | [4] |

| Appearance | Solid | [1] |

Spectroscopic Data Summary

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The following table summarizes the expected spectral characteristics.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and the carboxyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (carboxylic acid), C=O stretching (carbonyl), C-O stretching (ethers), and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature.

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 2,4-dimethoxybenzoic acid.

Materials:

-

2,4-dimethoxybenzoic acid

-

Tetrabutylammonium tribromide (Bu₄NBr₃)

-

Potassium phosphate (K₃PO₄)

-

Acetonitrile (MeCN)

-

15% aqueous Sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried reaction vessel, combine 2,4-dimethoxybenzoic acid (1.0 equivalent) and potassium phosphate (1.0 equivalent) in acetonitrile.

-

Add tetrabutylammonium tribromide (1.0-1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium carbonate.

-

Extract the aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethanol and water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If necessary, add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or as a thin film on a salt plate.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify characteristic functional group absorptions.[6]

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure.[7]

Potential Applications and Workflow Visualization

While direct involvement in specific signaling pathways is not yet extensively documented for this compound, its role as a key intermediate in the synthesis of bioactive molecules is well-established. For instance, it serves as a building block for SGLT2 inhibitors, a class of drugs used in the treatment of type 2 diabetes.[8][9]

The following diagrams, created using the DOT language, visualize a representative synthetic workflow and a hypothetical mechanism of action based on its structural features.

Caption: Synthetic workflow for this compound.

Based on the known antimicrobial activity of halogenated phenols, a plausible, though hypothetical, mechanism of action for this compound can be proposed. This often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Caption: Hypothetical antimicrobial mechanism of action.

This technical guide provides a solid foundation for understanding the chemical and physical properties of this compound. Further research into its biological activities and potential therapeutic applications is warranted.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound - CAS:32246-20-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. ijtsrd.com [ijtsrd.com]

- 7. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 5-Bromo-2,4-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,4-dimethoxybenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on established experimental protocols for determining the solubility of organic compounds, which can be applied to the title compound.

Introduction to this compound

This compound is a halogenated derivative of dimethoxybenzoic acid. Its chemical structure, featuring a carboxylic acid group, two methoxy groups, and a bromine atom on the benzene ring, dictates its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is crucial for its application in drug discovery and development, as solubility significantly impacts bioavailability, formulation, and dosage.

Qualitative Solubility Profile

Based on the functional groups present in this compound, a qualitative solubility profile can be predicted. The carboxylic acid group suggests solubility in alkaline aqueous solutions through salt formation. The presence of polar methoxy groups and the potential for hydrogen bonding also influence its solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar carboxylic acid and methoxy groups may allow for some interaction with water, but the larger, nonpolar aromatic ring limits solubility. |

| 5% Sodium Hydroxide (NaOH) | Soluble | The acidic carboxylic acid group reacts with the strong base to form a soluble sodium salt. |

| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with the weak base sodium bicarbonate to form a soluble salt. |

| 5% Hydrochloric Acid (HCl) | Insoluble | The compound is acidic and will not react with an acidic solution. |

| Organic Solvents (e.g., Methanol, Ethanol, Ethyl Acetate) | Soluble | The principle of "like dissolves like" suggests that the compound, with its polar functional groups, will be soluble in polar organic solvents. For instance, the related compound 5-Bromo-2,4-dihydroxybenzoic acid is soluble in methanol at 25 mg/mL, and 2-Bromo-4,5-dimethoxybenzoic acid is reported to be soluble in Ethyl Acetate[1]. |

| Nonpolar Organic Solvents (e.g., Hexane) | Insoluble | The overall polarity of the molecule is too high for it to be soluble in nonpolar solvents. |

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data are obtained through well-defined experimental protocols. The following sections detail standard methods for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of a compound's solubility in various solvents and is useful for initial screening.[2]

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Purified water, 5% NaOH, 5% NaHCO₃, 5% HCl, and selected organic solvents.

-

pH paper

Procedure:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 60 seconds.[3]

-

Observe the mixture to determine if the compound has dissolved completely. If the solid dissolves, the compound is considered soluble in that solvent.

-

If the compound dissolves in water, test the pH of the solution with pH paper to confirm its acidic nature.

-

For tests with NaOH and NaHCO₃, if the compound dissolves, it indicates the formation of a soluble salt. To confirm, the resulting solution can be acidified with HCl to see if the original compound precipitates out.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

Materials and Equipment:

-

This compound (high purity)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Sealed vials or flasks

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] The time required may vary depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.[5]

-

Analysis: Accurately dilute the saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3]

-

Calculation: Calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of a solid organic compound like this compound using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Spectroscopic and Analytical Profile of 5-Bromo-2,4-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies pertinent to the characterization of 5-Bromo-2,4-dimethoxybenzoic acid. Due to the limited availability of directly published complete spectral datasets for this compound, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Physicochemical Properties

This compound is a halogenated and methoxylated derivative of benzoic acid. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 32246-20-1 |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| Appearance | Solid |

| Melting Point | 198-202 °C |

Spectroscopic Data Summary

The following tables summarize the expected spectral data for this compound based on the analysis of analogous compounds, including various brominated and dimethoxy-substituted benzoic acids.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Singlet | 1H | Aromatic H (H-6) |

| ~6.6-6.8 | Singlet | 1H | Aromatic H (H-3) |

| ~3.9-4.0 | Singlet | 3H | -OCH₃ (C-4) |

| ~3.8-3.9 | Singlet | 3H | -OCH₃ (C-2) |

Note: Chemical shifts are solvent-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~160-162 | C-4 (Aromatic) |

| ~158-160 | C-2 (Aromatic) |

| ~135-138 | C-6 (Aromatic) |

| ~115-118 | C-1 (Aromatic) |

| ~100-105 | C-5 (Aromatic, C-Br) |

| ~95-98 | C-3 (Aromatic) |

| ~56-57 | -OCH₃ |

| ~55-56 | -OCH₃ |

Note: Chemical shifts are solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2950-3050 | Medium | C-H stretch (Aromatic & Methoxy) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1580-1610 | Medium-Strong | C=C stretch (Aromatic Ring) |

| 1200-1300 | Strong | C-O stretch (Carboxylic Acid & Aryl Ether) |

| 1000-1150 | Strong | C-O stretch (Aryl Ether) |

| ~600-700 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 260/262 | High | [M]⁺ (Molecular Ion, isotopic pattern for Br) |

| 245/247 | Medium | [M - CH₃]⁺ |

| 217/219 | Medium | [M - COOH]⁺ |

| 181 | Low | [M - Br]⁺ |

Experimental Protocols

The following sections detail the general experimental methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Data Acquisition: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is usually required to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the most common method is preparing a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt (e.g., NaCl or KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum. Data is typically collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow and Data Analysis Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

5-Bromo-2,4-dimethoxybenzoic Acid: A Technical Safety and Hazard Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the safety and hazards of 5-Bromo-2,4-dimethoxybenzoic acid. While current data indicates a non-hazardous classification under the 2012 OSHA Hazard Communication Standard, this guide delves deeper by presenting standardized experimental protocols for toxicological assessment. It is designed to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, risk assessment, and further investigation of this compound and its derivatives. This whitepaper includes a summary of available safety data, detailed methodologies for key toxicological experiments, and visualizations of potential metabolic and signaling pathways to provide a thorough understanding of the compound's safety profile.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 32246-20-1 |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| Synonyms | No information available |

| Recommended Use | Laboratory chemicals |

| Uses advised against | Food, drug, pesticide or biocidal product use[1] |

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) from Fisher Scientific, this compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Consequently, there are no required GHS label elements.[1]

GHS Classification Summary

| Hazard Class | Classification |

| Acute Toxicity (Oral) | Data not available |

| Skin Corrosion/Irritation | Not classified |

| Serious Eye Damage/Irritation | Not classified |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| STOT-Single Exposure | Data not available |

| STOT-Repeated Exposure | Data not available |

| Aspiration Hazard | Data not available |

Note: The absence of a hazardous classification does not imply a complete lack of biological activity or potential for harm under all conditions. Standard laboratory safety precautions should always be observed.

Precautionary and First-Aid Measures

The following handling and first-aid recommendations are based on the available Safety Data Sheet.[1]

| Measure Type | Recommendations |

| Prevention | Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.[1] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |

| Fire-fighting | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Hazardous combustion products include Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen bromide.[1] |

| Accidental Release | Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[1] |

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity (OECD Guideline 423)

This protocol is designed to estimate the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[1][2]

Methodology:

-

Animal Selection: Use healthy, young adult rodents (typically rats), of a single sex (usually females).[3]

-

Housing and Fasting: House the animals individually. Withhold food overnight for rats or for 3-4 hours for mice before dosing; water is available ad libitum.[3]

-

Dose Preparation: Prepare the test substance in a suitable vehicle.

-

Administration: Administer the substance in a single dose by gavage using a stomach tube. The volume should not exceed a certain limit (e.g., 1 mL/100 g body weight for rodents).[3]

-

Stepwise Dosing Procedure:

-

Start with a group of 3 animals at a defined dose level (e.g., 300 mg/kg).

-

If no mortality occurs, dose another 3 animals at a higher dose (e.g., 2000 mg/kg).

-

If mortality occurs, the next group of 3 animals is dosed at a lower level.

-

The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level.

-

-

Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[2]

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: The results are used to classify the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and can be used to determine a substance's cytotoxicity.

Methodology:

-

Cell Seeding: Seed a selected cell line (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound. Include vehicle controls and positive controls (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.[4]

Methodology:

-

Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[4]

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[5]

-

Plate Incorporation Method:

-

Mix the test compound at various concentrations, the bacterial culture, and (if used) the S9 mix in molten top agar.

-

Pour this mixture onto a minimal glucose agar plate (which lacks histidine).

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[6]

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine and can therefore grow on the minimal medium).

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Metabolic and Signaling Pathways

While no specific studies on the metabolic or signaling pathways of this compound have been identified, insights can be drawn from related compounds.

Potential Metabolic Pathway

The metabolism of structurally similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), involves oxidative deamination and demethylation.[7][8] A plausible metabolic pathway for this compound could involve demethylation followed by conjugation.

Caption: A hypothetical metabolic pathway for this compound.

General Signaling Pathway for Benzoic Acid Derivatives

Benzoic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and antioxidant effects. Some derivatives can influence signaling pathways involved in inflammation and cell proliferation.

Caption: A generalized signaling pathway for benzoic acid derivatives.

Conclusion

This compound is currently not classified as a hazardous chemical. However, the lack of comprehensive public toxicological data necessitates a cautious approach in its handling and application. The experimental protocols detailed in this whitepaper provide a framework for the systematic evaluation of its safety profile. Further research into the acute and chronic toxicity, mutagenicity, and specific biological activities of this compound is warranted to fully characterize its potential effects and ensure its safe use in research and development. Researchers should always adhere to standard laboratory safety practices and consult the most recent Safety Data Sheet before handling this or any other chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Ames test - Wikipedia [en.wikipedia.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. 2C-B - Wikipedia [en.wikipedia.org]

- 8. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Brominated Benzoic Acids: A Technical Guide for Researchers

Executive Summary

Brominated benzoic acids represent a versatile class of halogenated aromatic compounds with a wide spectrum of biological activities. Their unique physicochemical properties, conferred by the presence of a bromine atom on the benzoic acid scaffold, make them valuable precursors and active agents in drug discovery and development. This technical guide provides an in-depth analysis of the antimicrobial, anti-inflammatory, and cytotoxic activities of various brominated benzoic acids and their derivatives. Detailed experimental protocols for key biological assays are provided, and crucial signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action. All quantitative data has been consolidated into comparative tables for ease of reference.

Antimicrobial Activity

Brominated benzoic acids have demonstrated notable activity against a range of microbial pathogens. The introduction of a bromine atom can enhance the lipophilicity of the benzoic acid molecule, potentially facilitating its passage through microbial cell membranes. The position of the bromine atom and the presence of other substituents significantly influence the antimicrobial spectrum and potency.

Mechanism of Action: Inhibition of Protein Synthesis

A key mechanism of antibacterial action for certain brominated benzoic acids, such as 4-amino-3-bromobenzoic acid, is the inhibition of bacterial protein synthesis. It is proposed that these molecules bind to the 50S ribosomal subunit, a critical component of the bacterial ribosome responsible for peptide bond formation.[1][2] This interaction is thought to occur at or near the peptidyl transferase center, thereby physically obstructing the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of brominated benzoic acids and their derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC | Reference |

| Benzoic Acid | Escherichia coli O157:H7 | 1 mg/mL | [3] |

| 2-Hydroxybenzoic Acid | Escherichia coli O157:H7 | 1 mg/mL | [3] |

| 3-Hydroxybenzoic Acid | Escherichia coli O157:H7 | >2 mg/mL | [3] |

| 4-Hydroxybenzoic Acid | Escherichia coli O157:H7 | >2 mg/mL | [3] |

| 4-Amino-3-bromobenzoic acid derivative (Schiff base) | Staphylococcus aureus (MRSA) | 15.62 µM | [2][4] |

| m-Bromo derivative (Schiff base of p-amino benzoic acid) | Bacillus subtilis | Active (pMIC = 2.11 µM/ml) | [5] |

| p-Bromo derivative (Schiff base of p-amino benzoic acid) | Candida albicans | Active | [5] |

| p-Bromo derivative (Schiff base of p-amino benzoic acid) | Aspergillus niger | Active | [5] |

Note: The antibacterial activity of benzoic acid and its derivatives can be pH-dependent, with greater activity generally observed in more acidic conditions where the undissociated form of the acid predominates.

Anti-inflammatory Activity

Derivatives of brominated benzoic acids have emerged as promising candidates for the development of novel anti-inflammatory agents.[6] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Modulation of NF-κB Signaling

A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Derivatives of aminobenzoic acids have shown the ability to inhibit these enzymes.[6]

Furthermore, the anti-inflammatory effects of these compounds are often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of target genes.[7] Inhibition of this pathway can therefore lead to a broad anti-inflammatory effect.

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of brominated benzoic acid derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater inhibitory potency.

| Compound/Derivative | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 9.4 µM | 117.5 | [8] |

| Celecoxib | COX-2 | 0.08 µM | [8] | |

| Benzimidazole-linked-1,3,4-oxadiazole carboxamide (Compound 5l) | COX-1 | >100 µM | >12.1 | [8] |

| Benzimidazole-linked-1,3,4-oxadiazole carboxamide (Compound 5l) | COX-2 | 8.2 µM | [8] | |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa) | COX-1 | 19.5 µM | 67.2 | [9] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 µM | [9] |

Note: Data for simple brominated benzoic acids as direct COX inhibitors is limited in the public domain. The provided data is for more complex derivatives, highlighting the potential of the brominated benzoic acid scaffold in the design of anti-inflammatory agents.

Cytotoxic Activity

Various derivatives of brominated benzoic acids have been investigated for their cytotoxic potential against a range of cancer cell lines. The presence and position of the bromine atom, along with other substituents, can significantly impact the anticancer activity.

Quantitative Cytotoxicity Data

The cytotoxic effect of these compounds is commonly evaluated using the MTT assay, which measures cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazopyrimidine derivative (3d) | MCF-7 (Breast) | 43.4 | [10] |

| Imidazopyrimidine derivative (3d) | MDA-MB-231 (Breast) | 35.9 | [10] |

| Imidazopyrimidine derivative (4d) | MCF-7 (Breast) | 39.0 | [10] |

| Imidazopyrimidine derivative (4d) | MDA-MB-231 (Breast) | 35.1 | [10] |

| Tetrazole-isoxazoline hybrid (4h) | A549 (Lung) | 1.51 | [11] |

| Tetrazole-isoxazoline hybrid (4i) | A549 (Lung) | 1.49 | [11] |

| Tetrazole-isoxazoline hybrid (4h) | MDA-MB-231 (Breast) | 2.83 | [11] |

| Bromophenol derivative (4g) | A549 (Lung) | - | [12] |

| Bromophenol derivative (4g) | Bel7402 (Liver) | - | [12] |

| Bromophenol derivative (4g) | HepG2 (Liver) | - | [12] |

| Bromophenol derivative (4g) | HeLa (Cervical) | - | [12] |

| Bromophenol derivative (4g) | HCT116 (Colon) | - | [12] |

Note: The table presents data for various derivatives containing a brominated phenyl moiety, indicating the potential of this structural motif in the development of cytotoxic agents. Specific IC50 values for the bromophenol derivatives against the listed cell lines were presented graphically in the source and are noted as active.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of brominated benzoic acids. The following sections provide methodologies for the key assays discussed in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound (brominated benzoic acid)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strain of interest

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland densitometer

-

Incubator

Procedure:

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium. Prepare a suspension of the bacteria in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2][10]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Test compound (brominated benzoic acid derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and an untreated control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compound (brominated benzoic acid derivative)

-

Reference inhibitor (e.g., celecoxib, indomethacin)

-

Assay buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Method for detecting prostaglandin production (e.g., Prostaglandin E2 EIA kit)

Procedure:

-

Enzyme and Inhibitor Incubation: In a suitable reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or reference inhibitor in the assay buffer containing necessary cofactors at 37°C for a specified time (e.g., 10 minutes).[14]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Reaction Incubation and Termination: Incubate the reaction at 37°C for a defined period. Terminate the reaction (e.g., by adding a solution of stannous chloride).[15]

-

Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

Brominated benzoic acids and their derivatives represent a promising and multifaceted class of compounds with significant potential in drug discovery. Their demonstrated antimicrobial, anti-inflammatory, and cytotoxic activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a framework for understanding their mechanisms of action. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 6. benchchem.com [benchchem.com]

- 7. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

5-Bromo-2,4-dimethoxybenzoic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 5-Bromo-2,4-dimethoxybenzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and drug discovery. While direct experimental data on the biological activities of this specific compound is limited in publicly available literature, this guide synthesizes information on its chemical properties, synthesis, and the biological activities of structurally related compounds to provide a predictive framework for future research.

Chemical Properties and Synthesis

This compound is a substituted benzoic acid with the molecular formula C₉H₉BrO₄ and a molecular weight of 261.07 g/mol . The presence of a bromine atom and two methoxy groups on the benzene ring, along with the carboxylic acid functionality, makes it a versatile building block in organic synthesis.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the direct bromination of 2,4-dimethoxybenzoic acid. This electrophilic aromatic substitution reaction is directed by the activating methoxy groups, primarily to the position para to the methoxy group at C4 and ortho to the methoxy group at C2, which is the C5 position.

Below is a detailed experimental protocol for this synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 2,4-dimethoxybenzoic acid.

Materials:

-

2,4-dimethoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Tetrabutylammonium tribromide (Bu₄NBr₃) can be used as an alternative brominating agent.[1]

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Antimicrobial Activity

Halogenated phenolic compounds are known to exhibit significant antimicrobial properties. The general mechanism of action for benzoic acid derivatives involves increasing the lipophilicity, which facilitates passage through the microbial cell membrane. Inside the cell, the carboxylic acid can dissociate, leading to acidification of the cytoplasm and inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound | Target Organism | Key Performance Metric | Reference |

| Benzoic Acid | Escherichia coli O157 | MIC = 1 mg/mL | [2] |

| 3,4-Dimethoxybenzoic Acid | Staphylococcus aureus | Zone of Inhibition = 5 mm (at 100 µg/mL) | [2] |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis, Staphylococcus aureus | MIC = 1 µg/mL | [2] |

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the test microorganism overnight in MHB at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the test compound.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

The benzoic acid scaffold is present in numerous anticancer agents. Derivatives of brominated benzoic acids have been shown to possess cytotoxic and apoptotic effects against various cancer cell lines. The mechanism of action can involve the inhibition of protein kinases, which are critical for cell proliferation and survival.

Table 2: Anticancer Activity of Structurally Related Compounds

| Compound | Cell Line | Key Performance Metric | Reference |

| 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | Human lung cancer (A549) | IC₅₀ = 6.36 μM | [3] |

| 3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene | Pancreatic cancer (BXPC-3) | GI₅₀ = 0.34 µg/mL | [3] |

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | Non-small cell lung cancer (NSCLC) cell lines | Potent inhibitory activity against FGFR1 | [4] |

Protocol 3: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Anticancer Activity and Potential Signaling Pathway

Caption: Potential mechanism of anticancer activity.

Conclusion